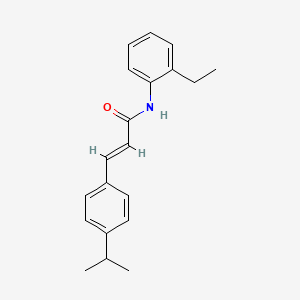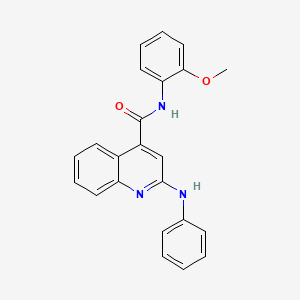![molecular formula C16H26N2O2 B6007337 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007337.png)
2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is a novel compound with potential applications in scientific research. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.5]decane.
Wirkmechanismus
The mechanism of action of 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it is believed that this compound exerts its biological activity by interfering with the normal functioning of cellular processes, such as DNA replication and protein synthesis.
Biochemical and physiological effects:
2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various bacterial and fungal strains, including Candida albicans and Staphylococcus aureus. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is its diverse biological activity. This compound has been shown to have antibacterial, antifungal, and anticancer activity, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities for further study.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane. One potential direction is the development of new antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, studies are needed to evaluate the in vivo efficacy and safety of this compound in animal models, which will be critical for its further development as a potential drug candidate.
Conclusion:
In conclusion, 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is a novel compound with potential applications in scientific research. This compound has been shown to have diverse biological activity, including antibacterial, antifungal, and anticancer activity. However, further studies are needed to fully understand the mechanism of action of this compound and to evaluate its in vivo efficacy and safety. Overall, this compound represents a promising candidate for the development of new drugs with potential applications in a range of therapeutic areas.
Synthesemethoden
The synthesis of 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is a multistep process that involves the reaction of furfural with ethylene glycol to form 2-(2-hydroxyethyl)furan. This intermediate is then reacted with 1,5-diaminopentane to form the spirocyclic compound. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to have anticancer activity, making it a potential lead compound for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
2-(furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-19-10-8-17-6-2-4-16(13-17)5-7-18(14-16)11-15-3-9-20-12-15/h3,9,12H,2,4-8,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTTXBLGMRQISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6007255.png)
![N-(4-{[(4-chlorophenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(4-fluorophenyl)guanidine](/img/structure/B6007266.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-6-hydroxy-N-methylnicotinamide](/img/structure/B6007270.png)
![N,N-diethyl-2-[(4-hydroxy-5-methyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6007271.png)

![N-(3,4-dichlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6007286.png)

![{3-(3-chlorobenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}methanol](/img/structure/B6007304.png)
![2-{1-(3-methylbutyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6007310.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6007316.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-morpholin-4-ylphenyl]propanamide](/img/structure/B6007323.png)

![3-allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6007341.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6007346.png)